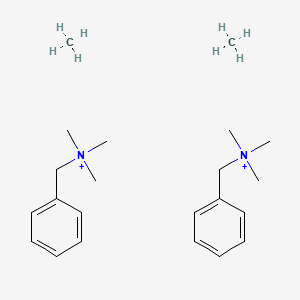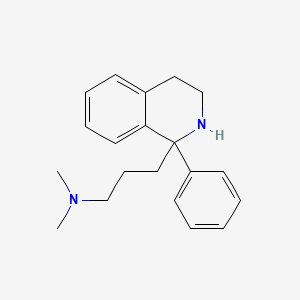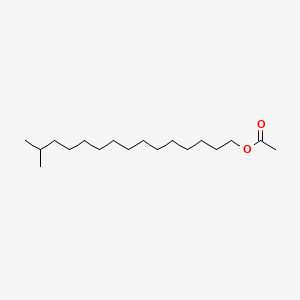
benzyl(trimethyl)azanium;methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl(trimethyl)azanium;methane can be synthesized through the reaction of benzyl chloride with trimethylamine in the presence of a base. The reaction typically proceeds as follows:
C6H5CH2Cl+(CH3)3N→C6H5CH2N(CH3)3+Cl−
The resulting benzyltrimethylammonium chloride can then be converted to benzyltrimethylammonium hydroxide by ion exchange with a hydroxide source .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl(trimethyl)azanium;methane undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Dehydration: It is used in base-catalyzed dehydration reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4) under acidic conditions.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Dehydration: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Oxidation: Benzoic acid derivatives.
Substitution: Benzylic halides.
Dehydration: Alkenes.
Applications De Recherche Scientifique
Benzyl(trimethyl)azanium;methane is used in various scientific research applications:
Mécanisme D'action
The mechanism of action of benzyl(trimethyl)azanium;methane involves its function as a strong organic base and phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., organic and aqueous) in a reaction mixture, thereby increasing the reaction rate and yield . Its quaternary ammonium structure allows it to interact with and disrupt biological membranes, contributing to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylammonium hydroxide: Another quaternary ammonium base, but less labile compared to benzyl(trimethyl)azanium;methane.
Benzyltriethylammonium hydroxide: Similar in structure but with ethyl groups instead of methyl groups, making it more labile.
Uniqueness
This compound is unique due to its balance of stability and reactivity, making it a versatile reagent in both laboratory and industrial settings. Its ability to function effectively as a phase-transfer catalyst and strong organic base sets it apart from other quaternary ammonium compounds .
Propriétés
Numéro CAS |
68425-74-1 |
|---|---|
Formule moléculaire |
C22H40N2+2 |
Poids moléculaire |
332.6 g/mol |
Nom IUPAC |
benzyl(trimethyl)azanium;methane |
InChI |
InChI=1S/2C10H16N.2CH4/c2*1-11(2,3)9-10-7-5-4-6-8-10;;/h2*4-8H,9H2,1-3H3;2*1H4/q2*+1;; |
Clé InChI |
KWXJUMNLAQVWCH-UHFFFAOYSA-N |
SMILES canonique |
C.C.C[N+](C)(C)CC1=CC=CC=C1.C[N+](C)(C)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide](/img/structure/B13781147.png)
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]-, disodium salt](/img/structure/B13781154.png)
![3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13781157.png)







